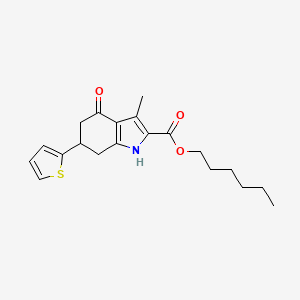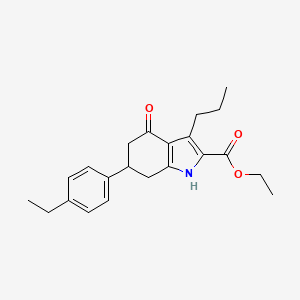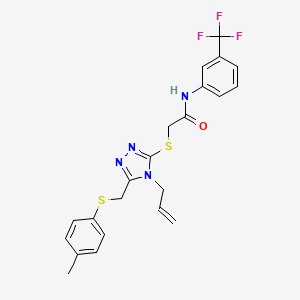![molecular formula C20H16BrNO3 B11428480 6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11428480.png)
6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom, a hydroxy group, and a methoxy group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the bromination of a suitable quinoline precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The hydroxy and methoxy groups are introduced through subsequent reactions, such as hydroxylation and methylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the quinoline ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated or reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxyphenyl derivatives: Compounds with similar hydroxy and methoxy groups.
Bromoquinoline derivatives: Compounds with bromine substitution on the quinoline ring.
Quinoline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the specific combination of bromine, hydroxy, and methoxy groups, which confer distinct chemical and biological properties. This combination may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
Molecular Formula |
C20H16BrNO3 |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C20H16BrNO3/c1-25-18-8-11(6-7-17(18)23)14-10-19(24)22-20-13-5-3-2-4-12(13)16(21)9-15(14)20/h2-9,14,23H,10H2,1H3,(H,22,24) |
InChI Key |
VEOGJBJZTAQPHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(2-bromobenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11428401.png)


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11428418.png)
![7-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11428419.png)
![Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate](/img/structure/B11428425.png)
![N-[(4-Butyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide](/img/structure/B11428439.png)
![1-[4-(2,5-Dimethylphenyl)piperazino]-2-(1-methylindol-3-yl)ethanone](/img/structure/B11428444.png)
![7-(2,4-dichlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11428453.png)
![N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide](/img/structure/B11428460.png)
![N-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]acetamide](/img/structure/B11428461.png)
![Ethyl 4-({[1-(4-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11428465.png)
![N-(3-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11428481.png)

